molecular formula C13H21NO4S B6750597 2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide

2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide

Cat. No.: B6750597
M. Wt: 287.38 g/mol
InChI Key: ZBNXTLDWZHXWNF-UHFFFAOYSA-N
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Description

2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a benzenesulfonamide core with hydroxy and dimethylpentyl substituents, which may impart unique chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-13(2,8-5-9-15)10-14-19(17,18)12-7-4-3-6-11(12)16/h3-4,6-7,14-16H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNXTLDWZHXWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCO)CNS(=O)(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzenesulfonyl chloride and 5-hydroxy-2,2-dimethylpentylamine.

    Reaction: The benzenesulfonyl chloride reacts with 5-hydroxy-2,2-dimethylpentylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anti-inflammatory agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The hydroxy groups may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N,N-dimethylacetamide: Another sulfonamide with different substituents, used in various chemical applications.

    N-hydroxy-5-norbornene-2,3-dicarboximide: A compound with a similar sulfonamide structure but different functional groups.

Uniqueness

2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide is unique due to its specific combination of hydroxy and dimethylpentyl substituents, which may impart distinct chemical and biological properties compared to other sulfonamides

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